2-{[4-(tert-butyl)benzyl]sulfanyl}-3-(2-chlorobenzyl)-6,7-dimethoxy-4(3H)-quinazolinimine
Description
The compound 2-{[4-(tert-butyl)benzyl]sulfanyl}-3-(2-chlorobenzyl)-6,7-dimethoxy-4(3H)-quinazolinimine is a quinazolinimine derivative characterized by a 6,7-dimethoxy-substituted core. Key structural features include:
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN3O2S/c1-28(2,3)20-12-10-18(11-13-20)17-35-27-31-23-15-25(34-5)24(33-4)14-21(23)26(30)32(27)16-19-8-6-7-9-22(19)29/h6-15,30H,16-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHUBMLKNXBGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C(=N)N2CC4=CC=CC=C4Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-(tert-butyl)benzyl]sulfanyl}-3-(2-chlorobenzyl)-6,7-dimethoxy-4(3H)-quinazolinimine (CAS No. 866144-94-7) is a member of the quinazolinimine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H30ClN3O2S
- Molecular Weight : 508.07 g/mol
- Structure : The compound features a quinazolinimine core substituted with a tert-butylbenzylthio group and a chlorobenzyl moiety, along with two methoxy groups.
Antioxidant Activity
Research indicates that quinazolinimine derivatives exhibit significant antioxidant properties. The compound's structure suggests it could scavenge free radicals effectively. In vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) have been utilized to assess these properties. Preliminary results show that this compound demonstrates moderate antioxidant activity, which may be attributed to the electron-donating ability of the methoxy groups.
Antiproliferative Effects
Quinazolinimines are known for their antiproliferative effects against various cancer cell lines. The compound has been tested against several human cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| HT-29 (Colon) | 12.5 | Cell cycle arrest (G0/G1 phase) |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has also been investigated. It has shown promising results in inhibiting pro-inflammatory cytokines in activated macrophages. The inhibition of NF-kB signaling pathways is a notable mechanism through which this compound exerts its effects.
Case Studies
-
Study on Cancer Cell Lines :
A study published in PubMed Central evaluated the antiproliferative effects of various quinazolinimine derivatives, including the target compound. Results indicated significant growth inhibition in MCF-7 and HT-29 cell lines, supporting its potential as an anticancer agent . -
Antioxidant Profile Assessment :
Another research effort focused on characterizing the antioxidant properties using DPPH and ORAC assays. The findings suggested that while the compound possesses antioxidant activity, further modifications could enhance its efficacy . -
Inflammatory Response Modulation :
An investigation into the anti-inflammatory properties revealed that the compound significantly reduced TNF-alpha and IL-6 levels in vitro, indicating its potential for therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to analogs.
Key Observations:
Lipophilicity : The tert-butyl group in the target compound increases lipophilicity compared to analogs with methoxy (e.g., 477848-72-9) or pyridinyl (e.g., 691868-98-1) groups. This may improve membrane permeability but reduce aqueous solubility .
Electronic Properties : The trifluoromethyl group in 691858-06-7 and 691868-98-1 enhances electron-withdrawing effects, which could stabilize charge-transfer interactions absent in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
